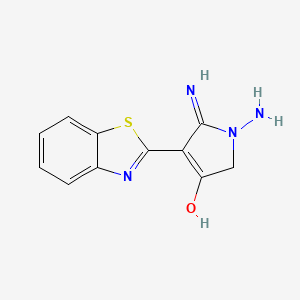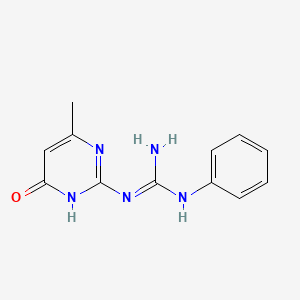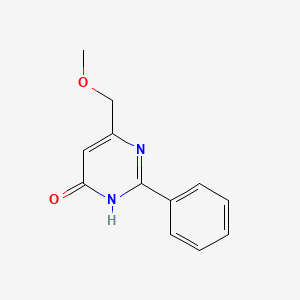
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one
Übersicht
Beschreibung
“2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one” is a chemical compound with the molecular formula C10H6ClF3N2O and a molecular weight of 262.62 . It is used for research purposes .
Synthesis Analysis
An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones has been described in the literature, utilizing o-anthranilic acids as starting materials . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones has also been developed .Molecular Structure Analysis
The molecular structure of “2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one” consists of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents . They can be converted into 2-hydroxymethyl-4(3H)-quinazolinones .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted melting point of 176.74°C and a predicted boiling point of approximately 331.8°C at 760 mmHg. The predicted density is approximately 1.6 g/cm3, and the predicted refractive index is n20D 1.58 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study detailed the synthesis of quinazoline derivatives through a series of reactions starting from 4-chloro-2-nitrobenzoic acid, leading to various intermediates and ultimately yielding target compounds with potential biological activities. This process highlights the compound's role in the development of nitrogen-containing heterocyclic compounds with significant biological activity (Xu Li-feng, 2011).
Antimicrobial Activity
Polyhalobenzonitrile quinazolin-4(3H)-one derivatives, synthesized and characterized in another study, exhibited significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This research underscores the compound's potential as a basis for developing new antimicrobial agents (Li Shi et al., 2013).
Anticancer Activity
The synthesis of 2,3,7-trisubstituted Quinazoline derivatives and their evaluation for anticancer activity, particularly against CNS cancer cell lines, demonstrates the compound's utility in cancer research. This study provides insight into the pharmacophoric requirements for quinazoline derivatives to inhibit EGFR-tyrosine kinase as antitumor agents (M. Noolvi & H. Patel, 2013).
H1-Antihistaminic Agents
Research into novel triazoloquinazolin-5-ones synthesized from 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one derivatives revealed significant H1-antihistaminic activity. This study highlights the therapeutic potential of these compounds as a new class of H1-antihistamines with minimal sedative effects, demonstrating the compound's relevance in developing allergy treatments (V. Alagarsamy et al., 2007).
Diuretic Agents
Investigations into quinazolin-4(3H)-one derivatives for their diuretic activity revealed that certain derivatives exhibit significant diuretic effects. This points to the compound's potential for developing new diuretic agents, expanding its application in medical research (A. R. Maarouf et al., 2004).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(chloromethyl)-7-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-4-8-15-7-3-5(10(12,13)14)1-2-6(7)9(17)16-8/h1-3H,4H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSZOKPUYPFKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1530901.png)
![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide](/img/structure/B1530902.png)
![4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone](/img/structure/B1530903.png)
![3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1530904.png)
![5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530905.png)

![N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine](/img/structure/B1530907.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1530908.png)

![2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B1530912.png)


![5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione](/img/structure/B1530920.png)
